Technical Monograph: (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
Technical Monograph: (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
The following technical guide details the chemical properties, synthesis, and application of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol , a specialized heterocyclic building block.
Core Identity & Application Guide for Medicinal Chemistry
Executive Summary
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanol (CAS: 959237-62-8) is a functionalized 1,2,4-oxadiazole derivative serving as a critical bioisosteric linker in drug discovery.[1] Characterized by a stable oxadiazole core substituted with an ethyl group at the C3 position and a reactive hydroxymethyl handle at C5, this compound offers a unique balance of lipophilicity and polarity. It is primarily utilized to replace metabolically unstable ester or amide bonds, providing improved pharmacokinetic profiles while maintaining hydrogen-bond acceptor capabilities.
Chemical Identity & Physicochemical Profile
This section establishes the foundational data for the compound.[2][3][4] The 1,2,4-oxadiazole ring is electron-deficient, influencing the acidity and reactivity of the attached hydroxymethyl group.
| Property | Data / Value | Note |
| IUPAC Name | (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol | |
| CAS Number | 959237-62-8 | |
| Molecular Formula | C₅H₈N₂O₂ | |
| Molecular Weight | 142.16 g/mol | |
| SMILES | CCC1=NOC(CO)=N1 | |
| LogP (Predicted) | ~0.2 – 0.5 | More lipophilic than the methyl analog (-0.[1][5]3) due to the ethyl chain.[3] |
| TPSA | ~62 Ų | Includes ring nitrogens/oxygen and the hydroxyl group. |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool; hygroscopic.[1] |
| Solubility | High: DMSO, Methanol, DCMModerate: Water | Amphiphilic nature allows solubility in diverse media. |
Structural Analysis
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The Core (1,2,4-Oxadiazole): A planar, aromatic system. The N2-O1 bond is weak, making the ring susceptible to reductive cleavage or photochemical rearrangement (Boulton-Katritzky) under extreme stress, but stable under physiological conditions.
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The Handle (C5-Methanol): A primary alcohol attached to an electron-withdrawing heterocycle.[1] This lowers the pKa of the hydroxyl proton slightly compared to benzyl alcohol, increasing its reactivity in nucleophilic displacements once activated (e.g., as a mesylate).
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The Tail (C3-Ethyl): Provides steric bulk and lipophilicity modulation, often used to fill hydrophobic pockets in protein targets.
Synthetic Pathways & Process Chemistry
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds via the cyclization of amidoximes. For the title compound, the retention of the hydroxyl group requires careful selection of the C5-fragment donor to avoid side reactions.
Primary Synthetic Route: Amidoxime Cyclization
This protocol is preferred for scale-up due to mild conditions and high atom economy.[1]
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Amidoxime Formation: Reaction of propionitrile with hydroxylamine hydrochloride in the presence of a base (Na2CO3 or NaOH) yields N-hydroxypropionamidine.
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O-Acylation & Cyclization: The amidoxime reacts with a glycolic acid derivative (e.g., ethyl glycolate or acetoxyacetyl chloride). If an acetyl-protected glycolyl chloride is used, a final deprotection step (hydrolysis) is required to reveal the alcohol.
Process Insight: Direct condensation with glycolic acid using coupling agents (CDI or EDC) is possible but often suffers from lower yields due to the free hydroxyl group interfering. The use of Ethyl acetoxyacetate followed by base-mediated cyclization and in-situ deacetylation is the most robust method.[1]
Figure 1: Synthetic workflow for (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol showing the robust protection-deprotection route (solid lines) and the direct cyclization route (dashed).[1]
Reactivity & Functionalization
The primary utility of this compound lies in its ability to be derivatized at the hydroxyl position while the oxadiazole ring remains inert.
Key Transformations
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Activation (Leaving Group Installation): The alcohol is readily converted to a Mesylate (Ms), Tosylate (Ts), or Halide (Cl/Br).
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Protocol: MsCl, TEA, DCM, 0°C.
-
Note: The resulting electrophile is highly reactive toward amines and thiols due to the electron-withdrawing nature of the oxadiazole ring.
-
-
Oxidation (Aldehyde/Acid): Oxidation to the aldehyde (using Dess-Martin Periodinane or Swern conditions) creates a substrate for reductive amination.[1] Further oxidation to the carboxylic acid (using Pinnick conditions) yields 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid.[1]
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Etherification: Mitsunobu reaction conditions (PPh3, DIAD, Phenol) allow for the formation of aryl ethers, a common motif in GPCR ligands.
Figure 2: Divergent reactivity profile of the C5-hydroxymethyl handle.[1]
Medicinal Chemistry Applications
Bioisosterism
The 1,2,4-oxadiazole ring is a classic ester/amide bioisostere .[4][6][7][8][9][10]
-
Metabolic Stability: Unlike esters, which are rapidly hydrolyzed by plasma esterases, the oxadiazole ring is stable in vivo.
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Geometry: The ring mimics the planar nature of the amide bond but lacks the hydrogen bond donor (NH), making it a good replacement to improve membrane permeability (lower PSA).
Linker Strategy
The title compound acts as a "Head-to-Tail" linker.[1] The ethyl group (Tail) anchors the molecule in hydrophobic pockets (e.g., interacting with Val/Leu/Ile residues), while the hydroxymethyl group (Head) allows for extension into polar regions or covalent attachment to other pharmacophores.
Case Study Relevance: Analogs of this compound have been successfully employed in:
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S1P1 Agonists: Modulating immune response.
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Muscarinic Agonists: Treating neurological disorders.
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Antivirals: Pleconaril derivatives often utilize oxadiazole linkers for capsid binding.
Safety & Handling
While specific toxicological data for this exact CAS is limited, protocols should follow the hazard profile of the 1,2,4-oxadiazole class.
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Hazards: Potential skin and eye irritant (H315, H319).[3] May cause respiratory irritation (H335).[2][3]
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Stability: Stable at room temperature. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.
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Thermal: Avoid heating above 150°C without solvent, as oxadiazoles can undergo thermal rearrangement or decomposition with gas evolution.
References
-
ChemicalBook. (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol Product Entry. Retrieved from [1]
-
PubChem. Compound Summary: (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol.[1][2] National Library of Medicine. Retrieved from [1]
- Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. (General reference for bioisostere properties).
- Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009. (Review on synthesis and reactivity).
-
Sigma-Aldrich. 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid Safety Data. Retrieved from [1]
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